molecular formula C19H19N5O B2802612 6-Phenyl-2-[1-(pyrimidin-4-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2380070-74-4

6-Phenyl-2-[1-(pyrimidin-4-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2802612
CAS No.: 2380070-74-4
M. Wt: 333.395
InChI Key: GCARNWUOOQWLBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenyl-2-[1-(pyrimidin-4-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are often used as core structures in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-[1-(pyrimidin-4-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

6-Phenyl-2-[1-(pyrimidin-4-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-2-[1-(pyrimidin-4-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern, which enhances its pharmacological profile. The presence of the pyrimidinyl and piperidinyl groups contributes to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

6-phenyl-2-(1-pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c25-19-7-6-17(15-4-2-1-3-5-15)22-24(19)16-9-12-23(13-10-16)18-8-11-20-14-21-18/h1-8,11,14,16H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCARNWUOOQWLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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